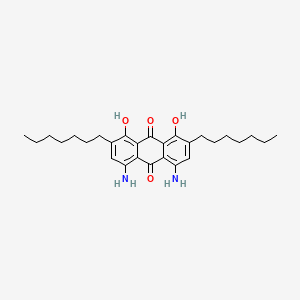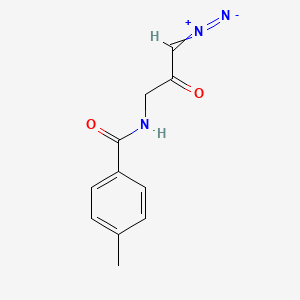
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a diazonium group, a benzamido group, and a prop-1-en-2-olate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate typically involves the reaction of 4-methylbenzoyl chloride with prop-1-en-2-ol in the presence of a base to form the corresponding ester. This ester is then treated with a diazonium salt to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: Nucleophilic substitution reactions can replace the diazonium group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the modification of biomolecules. The compound’s reactivity with nucleophiles also allows it to form covalent bonds with target molecules, potentially disrupting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Diazonio-3-(4-methoxybenzamido)prop-1-en-2-olate
- 1-Diazonio-3-(4-chlorobenzamido)prop-1-en-2-olate
- 1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate
Uniqueness
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate is unique due to the presence of the 4-methylbenzamido group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
88473-78-3 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N-(3-diazo-2-oxopropyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H11N3O2/c1-8-2-4-9(5-3-8)11(16)13-6-10(15)7-14-12/h2-5,7H,6H2,1H3,(H,13,16) |
Clé InChI |
GYRJBVLQITUDJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)

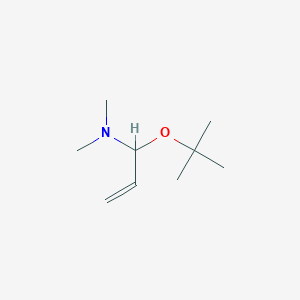
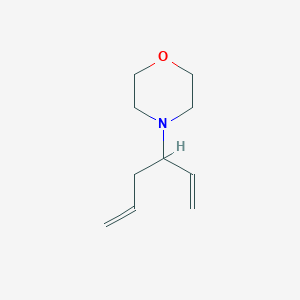
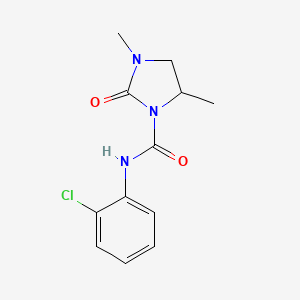
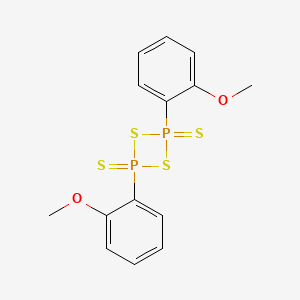
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
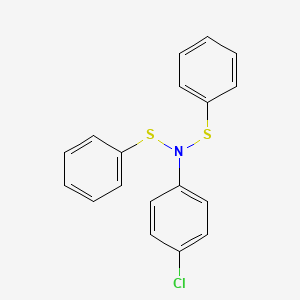
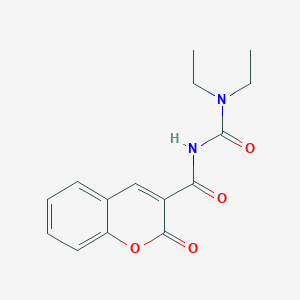
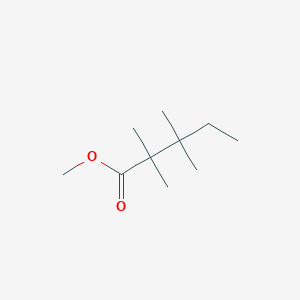
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
